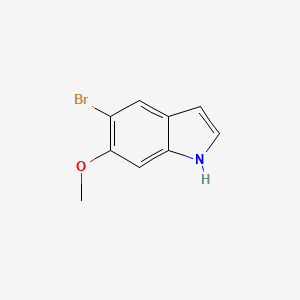

5-Bromo-6-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHWSVLYUXYJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Bromo-6-methoxy-1H-indole: From Core Properties to Advanced Pharmaceutical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent feature in drugs targeting a wide range of diseases. However, the true potential of the indole core is unlocked through precise functionalization of its carbocyclic and pyrrolic rings.

This guide focuses on a particularly valuable building block: 5-Bromo-6-methoxy-1H-indole (CAS Number: 177360-11-1) . The strategic placement of a bromine atom at the C5 position and a methoxy group at the C6 position transforms the simple indole into a highly versatile precursor for complex molecular architectures. The bromine serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the electron-donating methoxy group modulates the electronic landscape of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of next-generation therapeutics, particularly in the field of oncology.[3][4]

Section 1: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 177360-11-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |

| Appearance | Typically an off-white to brown solid | General Knowledge |

| Melting Point | Not consistently reported in literature; requires experimental determination. | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water. | General Chemical Principles |

| SMILES | COc1cc(Br)cc2c1[nH]cc2 | General Knowledge |

Section 2: Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the C5-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is an indispensable tool in modern drug discovery.[5] This reaction is prized for its high functional group tolerance, mild conditions, and the vast commercial availability of boronic acids, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[5]

For this compound, this reaction enables the direct attachment of a wide array of aromatic and heteroaromatic systems at the C5 position, a critical modification for tuning the biological activity of the resulting molecule, particularly in the development of kinase inhibitors.[6][7]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust, generalized procedure. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging or specific boronic acids.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2–1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture (4:1))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add the anhydrous solvent mixture (e.g., Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted reactions, temperatures around 100-140 °C for 20-40 minutes are common and can significantly shorten reaction times.[8]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-6-methoxy-1H-indole.

Section 3: Applications in Drug Discovery - Targeting Kinase Signaling in Oncology

The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[7] Indole derivatives have been successfully developed as inhibitors for a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the MAPK/ERK and PI3K/Akt pathways.[7][9][10]

This compound is an exemplary starting material for generating libraries of potential kinase inhibitors. The C5-aryl group, introduced via the Suzuki reaction, can be designed to occupy the hydrophobic ATP-binding pocket of a target kinase. The indole nitrogen and other functionalities can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The C6-methoxy group can further influence binding affinity and selectivity through subtle electronic and steric effects.

One of the most critical pathways in cancer is the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways like RAS/RAF/MEK/ERK, which ultimately drive cell proliferation. Many successful cancer therapies, such as erlotinib, function by inhibiting the EGFR tyrosine kinase.[9] 5-Bromoindole derivatives have been specifically investigated as scaffolds for novel EGFR inhibitors.[10]

Section 4: Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers specializing in research and development compounds. This accessibility is crucial for its widespread use in both academic and industrial laboratories.

| Supplier | Product Code (Example) | Website (URL) |

| Biosynth | CHA36011 | --INVALID-LINK-- |

| Shanghai Amole Biotechnology | N/A | --INVALID-LINK-- |

| BLD Pharm | N/A | --INVALID-LINK-- |

Note: Availability and product codes are subject to change. Please consult the supplier's website for the most current information.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its pre-installed functionalities—a versatile bromine handle for diversification and a methoxy group for electronic modulation—make it an ideal starting point for constructing complex molecules with high therapeutic potential. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in modern oncology drug discovery. By leveraging robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently explore vast chemical space, accelerating the journey from a simple building block to a life-saving therapeutic.

References

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic data for 5-Bromo-6-methoxy-1H-indole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1H-indole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of this compound, a substituted indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly verified dataset for this specific molecule, this document synthesizes predicted spectral data with established spectroscopic principles and comparative data from closely related analogs. We present an authoritative overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols are detailed to ensure reproducibility, and key structural and mechanistic features are visualized to facilitate a deeper understanding. This guide serves as a foundational resource for researchers involved in the synthesis, identification, and quality control of this compound.

Molecular Structure and Overview

This compound (C₉H₈BrNO) is a heterocyclic aromatic compound. The indole core is substituted at the C5 position with a bromine atom and at the C6 position with a methoxy group. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The bromine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance. This interplay dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

The structure and standard numbering convention for the indole ring are depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each of the eight protons. The electron-donating methoxy group and the electron-withdrawing bromine atom create a unique electronic environment that influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N1-H | ~8.1 - 8.3 | Broad Singlet (br s) | - | 1H |

| C4-H | ~7.6 | Singlet (s) | - | 1H |

| C2-H | ~7.2 | Doublet of doublets (dd) | J ≈ 3.1, 0.9 | 1H |

| C7-H | ~7.0 | Singlet (s) | - | 1H |

| C3-H | ~6.4 | Doublet of doublets (dd) | J ≈ 3.1, 2.0 | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

Causality and Interpretation:

-

N1-H: The indole N-H proton typically appears as a broad singlet far downfield due to its acidic nature and nitrogen's electronegativity.

-

Aromatic Protons (C4-H, C7-H): The protons at C4 and C7 are predicted to be singlets. The C4 proton is deshielded by the adjacent bromine atom, shifting it downfield. The C7 proton is shielded by the adjacent methoxy group, moving it slightly upfield.

-

Pyrrole Ring Protons (C2-H, C3-H): These protons on the five-membered ring will appear as doublets of doublets, coupled to each other and showing long-range coupling to the N-H proton.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C6 | ~155 | Attached to electron-donating -OCH₃ group |

| C7a | ~132 | Bridgehead carbon |

| C3a | ~129 | Bridgehead carbon |

| C2 | ~124 | Standard indole C2 position |

| C4 | ~115 | Influenced by adjacent Br |

| C5 | ~114 | Carbon bearing the bromine atom (ipso-carbon) |

| C7 | ~103 | Shielded by adjacent -OCH₃ group |

| C3 | ~101 | Standard indole C3 position |

| OCH₃ | ~56 | Aliphatic methoxy carbon |

Causality and Interpretation:

-

The carbon directly attached to the electronegative oxygen of the methoxy group (C6) is the most deshielded among the aromatic carbons.

-

The carbon bearing the bromine atom (C5) is significantly influenced by the heavy atom effect.

-

The chemical shifts of C4 and C7 are strongly affected by the neighboring substituents. Comparison with the spectrum of 5-bromoindole, which lacks the methoxy group, would highlight the significant shielding effect of the -OCH₃ group on the C6 and C7 positions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Methoxy) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether |

Interpretation:

-

A prominent, relatively sharp peak around 3400 cm⁻¹ is a hallmark of the N-H stretching vibration of the indole ring.[2]

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.

-

Strong bands in the "fingerprint region," particularly the C-O stretching vibrations of the aryl-alkyl ether, provide definitive evidence for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

|---|---|

| 225 / 227 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 210 / 212 | Loss of a methyl group (-CH₃) |

| 182 / 184 | Loss of a methyl group and carbon monoxide (-CH₃, -CO) |

| 146 | Loss of a bromine atom (-Br) |

Interpretation and Fragmentation:

-

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 225 and 227, respectively.[3] This is a definitive indicator of a monobrominated compound.

-

Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable radical cation at m/z 210/212. Subsequent loss of carbon monoxide (CO) is also a common pathway for methoxy-substituted aromatic compounds. The loss of the bromine atom to give a fragment at m/z 146 is also expected.

References

The Ascendant Role of 5-Bromo-6-methoxy-1H-indole in Modern Medicinal Chemistry: A Technical Guide

The indole nucleus stands as a cornerstone in the architecture of biologically active molecules, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3][4][5] Its versatile framework allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable scaffold for drug discovery and development. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and burgeoning applications in medicinal chemistry, offering a critical resource for researchers, scientists, and professionals in the field.

The strategic placement of a bromine atom at the 5-position and a methoxy group at the 6-position of the indole ring imparts a unique combination of physicochemical properties. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group create a distinct electronic environment that influences the molecule's reactivity and its interactions with biological targets. This guide will delve into the nuances of this important molecule, from its rational synthesis to its potential as a precursor for novel therapeutic agents.

Synthesis and Spectroscopic Characterization

The efficient and regioselective synthesis of this compound is paramount for its utilization in drug discovery programs. While various methods for indole synthesis exist, a common approach for constructing this specific derivative involves a multi-step sequence starting from commercially available precursors. A representative synthetic pathway is outlined below.

General Synthetic Protocol:

A plausible synthetic route can be adapted from methodologies reported for similar substituted indoles, such as the synthesis of 6-bromo-5-methoxy-1H-indole derivatives.[6] The synthesis would likely begin with a suitable methoxy-substituted aniline, followed by protection, cyclization to form the indole ring, and subsequent regioselective bromination.

Step 1: N-Protection of 4-Methoxyaniline. The starting material, 4-methoxyaniline, is protected to prevent unwanted side reactions at the nitrogen atom. Acetylation with acetic anhydride is a common and effective method.

Step 2: Nitration. The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and methoxy groups will guide the nitro group to the desired position.

Step 3: Reduction of the Nitro Group. The nitro group is reduced to an amine, typically through catalytic hydrogenation or using a reducing agent like tin(II) chloride.

Step 4: Fischer Indole Synthesis. The resulting diamine can then undergo a Fischer indole synthesis with a suitable ketone or aldehyde, such as pyruvic acid, to construct the indole ring.

Step 5: Bromination. The final step is the regioselective bromination of the 6-methoxy-1H-indole intermediate. The position of bromination is directed by the existing substituents on the benzene ring.

Step 6: Deprotection (if necessary). If a protecting group was used on the indole nitrogen, it would be removed in the final step to yield this compound.

Caption: A plausible synthetic route to this compound.

Spectroscopic Data Summary

The unambiguous characterization of this compound and its synthetic intermediates is crucial for ensuring purity and confirming its structure. A combination of spectroscopic techniques is employed for this purpose.[7]

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the eight aromatic carbons and one methoxy carbon, with chemical shifts influenced by the bromine and methoxy substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₉H₈BrNO, and a characteristic isotopic pattern due to the presence of bromine.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H aromatic stretches, C-O ether stretch, and C-Br stretch. |

Chemical Reactivity and Derivatization Potential

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the bromo and methoxy groups on the benzene portion of this compound modulates this reactivity. The methoxy group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. Their combined influence dictates the regioselectivity of further functionalization.

This substituted indole is a versatile building block for creating a library of derivatives. The nitrogen of the indole ring can be alkylated or acylated, and the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions open up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

References

Methodological & Application

Topic: Utilizing 5-Bromo-6-methoxy-1H-indole in Suzuki-Miyaura Cross-Coupling Reactions

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of the 6-Methoxyindole Scaffold

The indole nucleus is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and pharmaceuticals. Specifically, the 6-methoxyindole scaffold is a key component in compounds exhibiting a wide range of biological activities, from antiviral to anticancer agents. The ability to functionalize this core at the C5 position via carbon-carbon bond formation is critical for generating molecular diversity in drug discovery programs and for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds. Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, remarkable tolerance of various functional groups, and the commercial availability of a vast library of organoboron reagents. This application note provides a detailed guide for researchers on the successful application of 5-Bromo-6-methoxy-1H-indole as a substrate in Suzuki-Miyaura coupling, offering mechanistic insights, a robust experimental protocol, and a guide to optimization and troubleshooting.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide. The catalytic cycle, which is the heart of the transformation, involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A base is essential for the reaction, as it activates the organoboron reagent to facilitate the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to

5-Bromo-6-methoxy-1H-indole: A Strategic Building Block for Modern Medicinal Chemistry

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of 5-Bromo-6-methoxy-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical handles make it a "privileged scaffold" for drug discovery. The strategic introduction of substituents onto the indole ring can profoundly modulate a molecule's pharmacological profile. This compound emerges as a particularly valuable building block, offering a unique combination of features for the synthesis of novel therapeutic agents.

The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the indole core. The electron-donating methoxy group at the 6-position influences the electronic properties of the indole ring, which can be crucial for tuning the binding affinity of a molecule to its biological target. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of medicinally relevant compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis, including reaction monitoring and product characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 90-94 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane |

Spectroscopic Characterization:

While a publicly available, fully assigned NMR spectrum for this compound is limited, the expected chemical shifts can be predicted based on the analysis of closely related analogs such as 5-bromoindole and various methoxy-substituted indoles.[2][3][4]

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

-

~11.1 ppm (br s, 1H): N-H proton of the indole ring.

-

~7.5-7.7 ppm (s, 1H): H-4 proton, deshielded by the adjacent bromine atom.

-

~7.2-7.4 ppm (m, 1H): H-2 proton.

-

~7.0-7.2 ppm (s, 1H): H-7 proton.

-

~6.3-6.5 ppm (m, 1H): H-3 proton.

-

~3.8 ppm (s, 3H): Methoxy (OCH₃) protons.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

-

~154 ppm: C-6 (carbon attached to the methoxy group).

-

~136 ppm: C-7a.

-

~129 ppm: C-3a.

-

~124 ppm: C-2.

-

~114 ppm: C-7.

-

~113 ppm: C-5 (carbon attached to the bromine atom).

-

~102 ppm: C-3.

-

~95 ppm: C-4.

-

~56 ppm: Methoxy (OCH₃) carbon.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds. These transformations are fundamental in modern drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methoxy-1H-indoles

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the indole core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[6][7]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 5-bromoindoles and is optimized for microwave-assisted synthesis, which can significantly reduce reaction times.[8]

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 226.07 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

| Microwave reaction vial (10 mL) with stir bar | - | - | - |

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add this compound (226 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 20-40 minutes with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methoxy-1H-indole.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methoxy-1H-indoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the amination of aryl halides.[3][9][10][11] This reaction is particularly valuable in medicinal chemistry for the synthesis of N-arylindoles and other amino-substituted heterocycles, which are common motifs in biologically active molecules, including neuroprotective agents.[12][13][14][15]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromoindoles.[16][17] The choice of ligand is critical and may require optimization depending on the amine coupling partner.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 226.07 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | - | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 915.72 | 0.02 | 0.02 |

| Xantphos | 578.68 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous) | - | 5 mL | - |

| Schlenk tube with stir bar | - | - | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add this compound (226 mg, 1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-6-methoxy-1H-indole derivative.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Applications in the Synthesis of Bioactive Molecules

The strategic positioning of the bromo and methoxy groups makes this compound a valuable precursor for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The 5-position of the indole ring is frequently substituted with aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of kinases. The Suzuki-Miyaura coupling of this compound provides a direct route to such compounds.

Table 2: Examples of Indole-Based Kinase Inhibitors and the Relevance of 5-Aryl-6-methoxy-1H-indole Scaffolds

| Kinase Target | Example Inhibitor Scaffold | Rationale for using this compound |

| VEGFR/PDGFR/FGFR | Nintedanib (a 6-carboxyindole derivative) | The 6-methoxy group can be a precursor to or a bioisostere of the 6-carboxy group, influencing solubility and binding. The 5-aryl group introduced via Suzuki coupling can occupy the hydrophobic pocket of the kinase. |

| Bruton's Tyrosine Kinase (BTK) | 5-Substituted Oxindole Derivatives | The 5-position is critical for interaction with the kinase hinge region. 5-Aryl-6-methoxyindoles can be explored as oxindole bioisosteres. |

Neuroprotective Agents

There is growing interest in indole-based compounds for the treatment of neurodegenerative diseases. The methoxy group is a common feature in many neuroprotective agents, and the ability to introduce diverse substituents at the 5-position allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement. For instance, the neuroprotective agent (-)-P7C3-S243 contains a methoxy-substituted aminopyridine moiety, highlighting the potential of methoxy-containing aromatic systems in this therapeutic area.[12][15]

Conclusion

This compound is a highly versatile and strategic building block for medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions, coupled with the electronic influence of the methoxy group, provides a powerful platform for the synthesis of diverse libraries of compounds for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the potential of this valuable scaffold in the development of novel therapeutics for a wide range of diseases.

References

- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Applications of 5-Bromo-6-methoxy-1H-indole in the Synthesis of Anti-Cancer Agents

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous clinically approved anti-cancer drugs.[1][2] Its unique electronic properties and the ability of its derivatives to interact with various biological targets make it a fertile ground for the development of novel therapeutics.[3][4] Among the vast array of substituted indoles, 5-Bromo-6-methoxy-1H-indole has emerged as a particularly valuable building block for the synthesis of potent anti-cancer agents. The strategic placement of the bromo and methoxy groups provides a handle for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of anti-cancer agents. We will delve into the synthetic versatility of this key intermediate, explore its application in the creation of tubulin polymerization inhibitors and kinase inhibitors, and provide step-by-step experimental procedures.

The Strategic Advantage of this compound

The utility of this compound in anti-cancer drug discovery stems from the distinct roles of its substituents. The methoxy group at the 6-position is a common feature in several potent anti-cancer agents, often contributing to enhanced binding affinity with target proteins.[5] The bromine atom at the 5-position is the key to its synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6][7][8] These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and amino moieties at the C5 position, facilitating the rapid generation of diverse compound libraries for biological screening.

Application in the Synthesis of Tubulin Polymerization Inhibitors

Microtubules are dynamic protein polymers that are essential for cell division, making them a prime target for anti-cancer therapies.[9] A significant class of indole-based anti-cancer agents functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] The compound OXi8006, a potent inhibitor of tubulin assembly, features a 2-aryl-3-aroyl-6-methoxyindole core structure, highlighting the importance of the 6-methoxy substituent.[11][12] While the original synthesis of OXi8006 did not start with this compound, this starting material provides a convergent and flexible approach to novel analogues.

The general strategy involves the functionalization of the 5-position of the indole core to explore interactions with the colchicine binding site on tubulin. This can be achieved through a Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups.

Experimental Protocol: Synthesis of a 5-Aryl-6-methoxy-1H-indole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

-

Add degassed 1,2-dimethoxyethane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methoxy-1H-indole derivative.[1][4]

Causality behind Experimental Choices:

-

Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle.[1]

-

Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki-Miyaura reaction.[4]

-

Solvent System: The mixture of DME and water provides a homogenous solution for both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[3] The indole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine region of ATP.

The 5-bromo position of this compound can be functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. The Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the introduction of a variety of primary and secondary amines.[8][14]

Experimental Protocol: Synthesis of a 5-(Arylamino)-6-methoxy-1H-indole Derivative via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an arylamine.

Materials:

-

This compound

-

Arylamine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add the catalyst solution to the Schlenk tube.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(arylamino)-6-methoxy-1H-indole derivative.

Causality behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the Buchwald-Hartwig amination of aryl bromides.[14] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine, forming the active aminating agent.

-

Solvent: Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. It is crucial to use an anhydrous solvent to prevent quenching of the strong base.

Visualization of Synthetic Pathways and Biological Mechanisms

To visually represent the synthetic strategies and biological context discussed, the following diagrams are provided.

Synthetic Workflow for Diversification of this compound

Caption: Synthetic diversification of this compound.

Simplified Signaling Pathway for a Receptor Tyrosine Kinase Inhibitor

Caption: Inhibition of RTK signaling by an indole-based inhibitor.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anti-proliferative activities of representative indole derivatives against various cancer cell lines. While specific data for compounds derived directly from this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for its use.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [15] |

| MDA-MB-231 (Breast) | 1.61 | [15] | |

| A549 (Lung) | 6.30 | [15] | |

| HeLa (Cervical) | 6.10 | [15] | |

| A375 (Melanoma) | 0.57 | [15] | |

| OXi8006 Analogue | SK-OV-3 (Ovarian) | 0.00345 | [11] |

| NCI-H460 (Lung) | Sub-micromolar | [11] | |

| DU-145 (Prostate) | Sub-micromolar | [11] |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategic substitution pattern allows for the efficient construction of diverse molecular architectures through robust and well-established cross-coupling methodologies. The application of this building block in the development of tubulin polymerization inhibitors and kinase inhibitors holds significant promise for the discovery of next-generation cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable indole derivative.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 3. benchchem.com [benchchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. [PDF] First Suzuki-Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | CoLab [colab.ws]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]

Anwendungs- und Protokollhandbuch: Strategien zur Derivatisierung von 5-Brom-6-methoxy-1H-indol für das biologische Screening

Verfasst von Ihrem Senior Application Scientist

Einführung: Das 5-Brom-6-methoxy-1H-indol-Gerüst als privilegierte Struktur in der Wirkstoffforschung

Das Indolgerüst ist ein omnipräsentes Heterocycle in der Natur und in der medizinischen Chemie, das die Kernstruktur vieler pharmazeutisch aktiver Verbindungen bildet. Seine einzigartigen elektronischen Eigenschaften und die Fähigkeit, an diverse biologische Zielstrukturen zu binden, machen es zu einem sogenannten "privilegierten Gerüst". Innerhalb dieser bedeutenden Molekülklasse stellt das 5-Brom-6-methoxy-1H-indol einen besonders wertvollen Ausgangsstoff für die Entwicklung von Wirkstoffbibliotheken dar.

Die Substituenten an diesem spezifischen Indolkern bieten eine strategische Blaupause für die weitere chemische Modifikation:

-

Der Brom-Substituent an Position C5: Dieses Halogenatom ist ein idealer "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen. Es ermöglicht die gezielte Einführung einer Vielzahl von Aryl-, Heteroaryl-, Alkenyl- oder Alkylgruppen und eröffnet somit einen riesigen chemischen Raum für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

-

Die Methoxy-Gruppe an Position C6: Diese elektronenschiebende Gruppe beeinflusst die Reaktivität des aromatischen Rings und kann wichtige Wasserstoffbrückenbindungen in der Bindungstasche eines Zielproteins ausbilden.

-

Der Pyrrol-Stickstoff (N1) und die C3-Position: Diese Positionen sind klassische Angriffspunkte für Alkylierungen, Acylierungen und andere Funktionalisierungen, die die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität erheblich modulieren können.

Dieses Handbuch bietet detaillierte, felderprobte Protokolle zur strategischen Derivatisierung des 5-Brom-6-methoxy-1H-indol-Gerüsts. Es werden Methoden zur Funktionalisierung an den Positionen N1, C3 und C5 beschrieben, gefolgt von etablierten Protokollen für das biologische Screening der synthetisierten Derivate auf potenzielle Antikrebs-, antimikrobielle und Kinase-inhibitorische Aktivitäten.

Strategische Derivatisierung: Ein modularer Ansatz

Die Modifikation des 5-Brom-6-methoxy-1H-indol-Gerüsts kann systematisch an drei reaktiven Hauptzentren erfolgen. Der folgende Workflow illustriert die wichtigsten Transformationswege, die in diesem Handbuch detailliert beschrieben werden.

Abbildung 1: Schematischer Workflow der Derivatisierungsstrategien für 5-Brom-6-methoxy-1H-indol.

Teil 1: Protokolle zur chemischen Synthese

N-Alkylierung des Indol-Stickstoffs (Position N1)

Die Funktionalisierung der N1-Position ist ein entscheidender Schritt, um die Lipophilie zu erhöhen und die sterischen sowie elektronischen Eigenschaften des Moleküls zu modulieren. Die klassische Methode beinhaltet die Deprotonierung des N-H-Protons mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylierungsmittel.[1]

Rationale der Methodik: Die Wahl der Base ist entscheidend. Starke Basen wie Natriumhydrid (NaH) in aprotischen Lösungsmitteln wie DMF oder THF gewährleisten eine vollständige und schnelle Deprotonierung des Indol-Stickstoffs, wodurch das hochreaktive Indolid-Anion gebildet wird.[1] Dies minimiert Nebenreaktionen und ermöglicht die Alkylierung auch mit weniger reaktiven Alkylhalogeniden.

Detailliertes Protokoll: N-Benzylierung von 5-Brom-6-methoxy-1H-indol

-

Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalente) in wasserfreiem N,N-Dimethylformamid (DMF, ca. 0,2 M) gelöst.

-

Deprotonierung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend wird Natriumhydrid (60 %ige Dispersion in Mineralöl, 1,2 Äquivalente) portionsweise unter Rühren zugegeben. Die Mischung wird 30-60 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.

-

Alkylierung: Benzylbromid (1,1 Äquivalente) wird langsam bei 0 °C zur Reaktionsmischung getropft.

-

Reaktion: Die Reaktion lässt man sich auf Raumtemperatur erwärmen und rührt für 2-12 Stunden. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig bei 0 °C durch langsame Zugabe einer gesättigten wässrigen Ammoniumchlorid (NH₄Cl)-Lösung gequencht.[1] Die Mischung wird mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung (Sole) gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt.

| Alkylierungsmittel | Base/Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) | Referenz |

| Benzylbromid | NaH / DMF | 0 °C bis RT | 4 | ~95 | [1] |

| Methyliodid | KOH / DMSO | RT | 2 | ~98 | [1] |

| Ethylbromid | K₂CO₃ / Aceton | Rückfluss | 12 | ~85 | Angepasst von[2] |

Tabelle 1: Repräsentative Bedingungen für die N-Alkylierung von Bromindolen.

Elektrophile Substitution an Position C3

Die C3-Position des Indolrings ist aufgrund ihrer hohen Elektronendichte die bevorzugte Stelle für elektrophile Angriffe. Die Vilsmeier-Haack-Reaktion zur Einführung einer Formylgruppe (-CHO) und die Friedel-Crafts-Acylierung zur Einführung einer Acylgruppe (-COR) sind fundamentale Reaktionen zur Erzeugung von Schlüsselintermediaten.

Rationale der Methodik: Das Vilsmeier-Reagenz, ein elektrophiles Iminium-Salz, wird in situ aus DMF und Phosphoroxychlorid (POCl₃) gebildet.[3] Es ist mild genug, um selektiv an der C3-Position von elektronenreichen Heterocyclen wie Indol zu reagieren, ohne den Benzolring anzugreifen.

Allgemeines Protokoll: C3-Formylierung

-

Reagenzbildung: In einem trockenen Kolben unter Inertgas wird wasserfreies DMF auf 0 °C gekühlt. POCl₃ (1,5 Äquivalente) wird langsam unter Rühren zugetropft, wobei die Temperatur unter 10 °C gehalten wird. Die Mischung wird 30 Minuten bei 0 °C gerührt, um die Bildung des Vilsmeier-Reagenzes zu vervollständigen.

-

Reaktion: Eine Lösung von 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent) in DMF wird langsam zur Vilsmeier-Reagenz-Lösung bei 0 °C gegeben. Die Reaktion wird anschließend für 1-3 Stunden bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) gerührt und mittels DC verfolgt.

-

Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eis gegossen und durch Zugabe einer gesättigten wässrigen Natriumacetat-Lösung neutralisiert.[4] Der entstehende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet. Alternativ kann die wässrige Phase mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert werden.

-

Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Rationale der Methodik: Für die Einführung längerer Acylketten werden Acylchloride oder Anhydride in Gegenwart einer Lewis-Säure wie Aluminiumchlorid (AlCl₃) verwendet.[1][5] Die Lewis-Säure aktiviert das Acylierungsmittel durch Bildung eines hochreaktiven Acylium-Ions.[6]

Allgemeines Protokoll: C3-Acetylierung

-

Vorbereitung: In einem trockenen Kolben unter Inertgas wird wasserfreies Aluminiumchlorid (1,1 Äquivalente) in einem trockenen, inerten Lösungsmittel (z.B. Dichlormethan oder 1,2-Dichlorethan) suspendiert und auf 0 °C gekühlt.

-

Acylium-Ion-Bildung: Acetylchlorid (1,1 Äquivalente) wird langsam zugetropft. Die Mischung wird 15-30 Minuten bei 0 °C gerührt.

-

Reaktion: Eine Lösung von 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent) im gleichen Lösungsmittel wird langsam zugegeben. Die Reaktion wird bei Raumtemperatur für 1-4 Stunden gerührt.

-

Aufarbeitung: Die Reaktion wird durch vorsichtiges, langsames Gießen auf eine Mischung aus Eis und konzentrierter Salzsäure gequencht.[5] Die organische Phase wird abgetrennt, und die wässrige Phase wird mit Dichlormethan extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Sole gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Palladium-katalysierte Kreuzkupplungen an Position C5

Die C5-Brom-Funktion ist der Schlüssel zur umfangreichen Diversifizierung des Gerüsts. Drei der wirkungsvollsten Kreuzkupplungsreaktionen werden hier vorgestellt.

Rationale der Methodik: Diese Reaktion koppelt das Arylbromid mit einer Organoborverbindung (typischerweise eine Boronsäure) unter Verwendung eines Palladium(0)-Katalysators und einer Base.[7] Die Reaktion zeichnet sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen und die kommerzielle Verfügbarkeit einer breiten Palette von Boronsäuren aus.[8]

Detailliertes Protokoll: Suzuki-Kupplung mit Phenylboronsäure

-

Vorbereitung: In einem Mikrowellenreaktionsgefäß werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Phenylboronsäure (1,3 Äquivalente), Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05-0,10 Äquivalente) und Cäsiumcarbonat (Cs₂CO₃, 2,0 Äquivalente) eingewogen.[9]

-

Reaktion: Ethanol wird als Lösungsmittel zugegeben, das Gefäß wird versiegelt und die Mischung wird im Mikrowellenreaktor für 30-40 Minuten bei 100 °C erhitzt.[9]

-

Aufarbeitung: Nach Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und durch ein Celite®-Pad filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Wasser und Sole gewaschen.

-

Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt, um das 5-Phenyl-6-methoxy-1H-indol zu erhalten.

| Boronsäure | Katalysator (mol%) | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |

| Phenylboronsäure | Pd(PPh₃)₄ (7%) | Cs₂CO₃ | Ethanol | 100 °C (MW), 30 min | 85-95 | Angepasst von[9] |

| 4-Methoxyphenylboronsäure | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME/H₂O | 80 °C, 12 h | 76 | Angepasst von[7] |

| Thiophen-2-boronsäure | Pd(dppf)Cl₂ (5%) | K₂CO₃ | DME | 80 °C, 2 h | ~80 | Angepasst von[10] |

Tabelle 2: Optimierte Bedingungen für die Suzuki-Miyaura-Kupplung an Bromheterocyclen.

Rationale der Methodik: Die Heck-Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem Arylbromid und einem Alken, typischerweise einem Acrylat, Styrol oder einem anderen Vinyl-Substrat, katalysiert durch einen Palladium-Komplex.[11] Dies ist ein direkter Weg zur Synthese von C5-Vinylen oder C5-Styrylen.

Allgemeines Protokoll: Heck-Kupplung mit Butylacrylat

-

Vorbereitung: In einem Schlenkrohr werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Palladium(II)-acetat [Pd(OAc)₂] (2-5 mol%), ein Phosphinligand wie Triphenylphosphin (PPh₃, 4-10 mol%) und eine Base wie Triethylamin (Et₃N, 2,0 Äquivalente) in einem geeigneten Lösungsmittel (z.B. DMF oder Acetonitril) vorgelegt.

-

Reaktion: Butylacrylat (1,5 Äquivalente) wird zugegeben. Die Mischung wird unter Inertgasatmosphäre für 6-24 Stunden auf 80-120 °C erhitzt.

-

Aufarbeitung: Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und Sole gewaschen.

-

Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt.

| Alken | Katalysator/Ligand | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |

| Ethylacrylat | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 °C, 12 h | ~70-85 | Angepasst von[12] |

| Styrol | Pd/C / PPh₃ | K₂CO₃ | DMF/H₂O | 110 °C, 8 h | ~60-80 | Angepasst von[4] |

| Acrylsäure | Na₂PdCl₄ / TXPTS | Na₂CO₃ | CH₃CN/H₂O | Rückfluss, 18 h | ~40-50 | [11] |

Tabelle 3: Bedingungen für die Heck-Kupplung an Bromindolen.

Rationale der Methodik: Diese Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen. Sie koppelt das Arylbromid direkt mit primären oder sekundären Aminen unter Verwendung eines Palladiumkatalysators in Kombination mit einem sterisch anspruchsvollen Phosphinliganden und einer starken, nicht-nukleophilen Base.[13][14]

Detailliertes Protokoll: Kupplung mit Anilin

-

Vorbereitung: In einem trockenen, mit Inertgas gespülten Schlenkrohr werden 5-Brom-6-methoxy-1H-indol (1,0 Äquivalent), Palladium(II)-acetat (2-5 mol%), ein Ligand wie X-Phos (4-10 mol%) und eine Base wie Natrium-tert-butoxid (NaOt-Bu, 1,4 Äquivalente) vorgelegt.

-

Reaktion: Ein trockenes, entgastes Lösungsmittel (z.B. Toluol oder Dioxan) wird zugegeben, gefolgt von Anilin (1,2 Äquivalente). Die Mischung wird unter Inertgas für 4-24 Stunden bei 80-110 °C gerührt.

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen.

-

Reinigung: Die organische Phase wird getrocknet, eingeengt und mittels Säulenchromatographie gereinigt, um das 5-Anilino-6-methoxy-1H-indol zu erhalten.

| Amin | Katalysator/Ligand | Base | Lösungsmittel | Temperatur/Zeit | Ausbeute (%) | Referenz |

| Anilin | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluol | 110 °C, 12 h | 80-95 | Angepasst von[13] |

| Morpholin | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxan | 100 °C, 18 h | 75-90 | Angepasst von[11] |

| Benzylamin | [(THP-Dipp)Pd(cinn)Cl] | NaOt-Bu | Dioxan | 120 °C, 24 h | ~90 | Angepasst von[15][16] |

Tabelle 4: Typische Bedingungen für die Buchwald-Hartwig-Aminierung.

Teil 2: Protokolle für das biologische Screening

Nach der Synthese einer Bibliothek von Derivaten ist der nächste entscheidende Schritt das biologische Screening, um "Hits" mit gewünschter Aktivität zu identifizieren. Hier werden drei grundlegende, aber aussagekräftige Assays vorgestellt.

Abbildung 2: Workflow für das primäre biologische Screening der synthetisierten Derivate.

Zytotoxizitäts-Screening gegen Krebszelllinien (MTT-Assay)

Prinzip des Assays: Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem unlöslichen, violetten Formazan-Produkt.[5] Die Menge des gebildeten Farbstoffs ist direkt proportional zur Anzahl der lebenden Zellen.

Detailliertes Protokoll:

-

Zellkultur: Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

-

Behandlung: Stammlösungen der Testsubstanzen werden in DMSO hergestellt und mit Kulturmedium auf verschiedene Endkonzentrationen verdünnt (z.B. von 0,1 bis 100 µM). 100 µL der Substanzverdünnungen werden zu den Zellen gegeben. Wells, die nur mit DMSO-haltigem Medium behandelt werden, dienen als Negativkontrolle.

-

Inkubation: Die Platten werden für 48 oder 72 Stunden bei 37 °C und 5 % CO₂ inkubiert.

-

MTT-Zugabe: 10 µL einer MTT-Lösung (5 mg/mL in PBS) werden zu jedem Well gegeben und die Platten für weitere 4 Stunden inkubiert.[5]

-

Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.

-

Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm (mit einer Referenzwellenlänge von >650 nm) in einem Mikroplatten-Lesegerät gemessen.

-

Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur DMSO-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden aus den Dosis-Wirkungs-Kurven ermittelt.

| Verbindungstyp | Zelllinie | IC₅₀ (µM) | Anmerkung | Referenz |

| 6-Methoxyindol-Derivat | A549 (Lunge) | 6.30 ± 0.30 | Tubulin-Polymerisations-Inhibitor | [17][18] |

| Indolyl-Harnstoff-Derivat | HepG2 (Leber) | 3.15 ± 0.36 | VEGFR-2-Inhibitor | [9] |

| Betulinsäure-Indol-Konjugat | A375 (Melanom) | 8.11 | Induziert Apoptose | [19] |

| Pyrazol-basiertes Indol | MCF-7 (Brust) | 0.30 | CDK1-Inhibitor | [20] |

Tabelle 5: Beispiele für die zytotoxische Aktivität von Indol-Derivaten.

Antimikrobielles Screening (Broth Microdilution Assay)

Prinzip des Assays: Die Bouillon-Mikrodilutionsmethode ist der Goldstandard zur Bestimmung der minimalen Hemmkonzentration (MHK) eines antimikrobiellen Wirkstoffs.[10][21] Die MHK ist die niedrigste Konzentration des Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation hemmt.

Detailliertes Protokoll:

-

Vorbereitung der Substanz: Eine Stammlösung der Testsubstanz wird in DMSO hergestellt. Serielle zweifache Verdünnungen werden in einem geeigneten Nährmedium (z.B. Cation-adjusted Mueller-Hinton Broth, CAMHB) in einer 96-Well-Platte hergestellt (typischerweise 50 µL pro Well).[21]

-

Inokulum-Vorbereitung: Eine Bakterienkultur (z.B. Staphylococcus aureus oder Escherichia coli) wird über Nacht angezogen. Die Kultur wird so verdünnt, dass nach Zugabe zu den Wells eine Endkonzentration von ca. 5 x 10⁵ Kolonie-bildenden Einheiten (KBE)/mL erreicht wird.[21]

-

Inokulation: 50 µL der standardisierten Bakteriensuspension werden zu jedem Well der Platte gegeben, was zu einem Endvolumen von 100 µL führt. Eine Wachstumskontrolle (nur Bakterien und Medium) und eine Sterilitätskontrolle (nur Medium) werden mitgeführt.

-

Inkubation: Die Platten werden für 16-20 Stunden bei 35-37 °C inkubiert.[21]

-

Auswertung: Die MHK wird als die niedrigste Konzentration der Testsubstanz bestimmt, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.

Kinase-Inhibitions-Screening (ADP-Glo™ Assay)

Prinzip des Assays: Viele Indolderivate wirken als ATP-kompetitive Kinase-Inhibitoren. Der ADP-Glo™ Assay ist ein lumineszenzbasierter Assay, der die Menge an ADP misst, die während einer Kinase-Reaktion produziert wird. Die Kinase-Aktivität ist direkt proportional zur ADP-Menge. In Anwesenheit eines Inhibitors wird weniger ADP produziert, was zu einem geringeren Lumineszenzsignal führt.[6][22]

Detailliertes Protokoll:

-

Kinase-Reaktion: In einer 384-Well-Platte werden die Testsubstanzen in verschiedenen Konzentrationen mit dem Ziel-Kinase-Enzym, seinem spezifischen Substrat und ATP in einem geeigneten Reaktionspuffer für 30-60 Minuten bei 30 °C inkubiert.[6]

-

ADP-Detektion (Schritt 1): Das ADP-Glo™-Reagenz wird zugegeben, um das verbleibende ATP abzubauen. Dies geschieht durch Inkubation für ca. 40 Minuten bei Raumtemperatur.

-

ATP-Detektion (Schritt 2): Das Kinase-Detektionsreagenz wird zugegeben. Es enthält ein Enzym, das das im ersten Schritt gebildete ADP in ATP umwandelt, und eine Luciferase, die in Gegenwart von ATP Licht erzeugt. Die Platte wird für 30-60 Minuten bei Raumtemperatur inkubiert.[6]

-

Messung: Die Lumineszenz wird in einem Plattenlesegerät gemessen.

-

Datenanalyse: Das Signal wird gegen die Inhibitorkonzentration aufgetragen, um IC₅₀-Werte zu bestimmen.

| Verbindungstyp | Kinase-Ziel | IC₅₀ (nM) | Referenz |

| Indolinon-Derivat | VEGFR-2 | 78 | [9] |

| Indolinon-Derivat | FGFR-1 | <10 | |

| Indolinon-Derivat | PDGFRα | <10 | |

| Indol-basiertes Derivat | EGFR | 210 | [20] |

| Indol-basiertes Derivat | SRC | >1000 | [20] |

Tabelle 6: Beispiele für die Kinase-inhibitorische Aktivität von Indol-Derivaten.

Schlussfolgerung und Ausblick

Das 5-Brom-6-methoxy-1H-indol-Gerüst ist eine außergewöhnlich vielseitige Plattform für die Wirkstoffentwicklung. Die in diesem Handbuch beschriebenen Protokolle bieten eine robuste und systematische Grundlage für die Synthese und das Screening einer breiten Palette von Derivaten. Durch die strategische Kombination von Funktionalisierungen an den Positionen N1, C3 und C5 können Chemiker schnell diverse Molekülbibliotheken erstellen. Die anschließenden biologischen Assays ermöglichen eine effiziente Identifizierung von Leitstrukturen mit potenziellen therapeutischen Anwendungen, von der Krebstherapie bis hin zur Bekämpfung von Infektionskrankheiten. Die hier vorgestellten Methoden sollen als Ausgangspunkt dienen und Forscher dazu ermutigen, diesen chemischen Raum weiter zu erforschen und die nächste Generation von Indol-basierten Therapeutika zu entwickeln.

Referenzen

-

Abcam. (n.d.). MTT assay protocol. Abgerufen von --INVALID-LINK--

-

Al-dujaili, D. R., & Hussein, H. A. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38235-38242. Verfügbar unter: --INVALID-LINK--

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Abgerufen von --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Abgerufen von --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Abgerufen von --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Abgerufen von --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Abgerufen von --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Abgerufen von --INVALID-LINK--

-

Catarzi, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(8), 13867-13886. Verfügbar unter: --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. Abgerufen von --INVALID-LINK--

-

Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1198-1205. Verfügbar unter: --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Abgerufen von --INVALID-LINK--

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Abgerufen von --INVALID-LINK--

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Abgerufen von --INVALID-LINK--

-

Gedawy, E. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Kinase Assay Kit. Abgerufen von --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Abgerufen von --INVALID-LINK--

-

Guégan, F., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. Verfügbar unter: --INVALID-LINK--

-

YouTube. (2021, June 10). Vilsmeier–Haack reaction of indole. Abgerufen von --INVALID-LINK--

-

Al-Trawneh, S. A., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules, 28(15), 5779. Verfügbar unter: --INVALID-LINK--

-

Hilberg, F., et al. (2008). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 51(23), 7641-7644. Verfügbar unter: --INVALID-LINK--

-

Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. Verfügbar unter: --INVALID-LINK--

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Abgerufen von --INVALID-LINK--

-

Al-Trawneh, S. A., et al. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules, 28(15), 5779. Verfügbar unter: --INVALID-LINK--

-

Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. Verfügbar unter: --INVALID-LINK--

-

Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(23), 8234. Verfügbar unter: --INVALID-LINK--

-

Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives. Abgerufen von --INVALID-LINK--

-

de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Verfügbar unter: --INVALID-LINK--

-

Talukdar, A., et al. (2018). Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry, 11(8), 1338-1345. Verfügbar unter: --INVALID-LINK--

-

Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1198-1205. Verfügbar unter: --INVALID-LINK--

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Verfügbar unter: --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Abgerufen von --INVALID-LINK--

-

Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. Verfügbar unter: --INVALID-LINK--

-

Cross, A. W., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 25(46), 10866-10871. Verfügbar unter: --INVALID-LINK--

-

Dar'in, D., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(21), 7247. Verfügbar unter: --INVALID-LINK--

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Khan Academy [khanacademy.org]

- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]